molecular formula C10H9NO3 B13879125 Ethyl 5-cyano-2-hydroxybenzoate

Ethyl 5-cyano-2-hydroxybenzoate

Cat. No.: B13879125
M. Wt: 191.18 g/mol
InChI Key: FMPXYNHVTVLFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-2-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid esters It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the cyanoacetylation of 2-hydroxybenzoic acid derivatives. This process includes the reaction of 2-hydroxybenzoic acid with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Ethyl 5-cyano-2-hydroxybenzoate can be compared with other hydroxybenzoic acid esters, such as:

  • Mthis compound
  • Propyl 5-cyano-2-hydroxybenzoate
  • Butyl 5-cyano-2-hydroxybenzoate

These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl 5-cyano-2-hydroxybenzoate

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5,12H,2H2,1H3

InChI Key

FMPXYNHVTVLFLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.